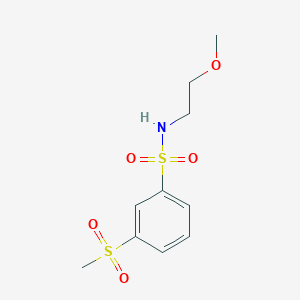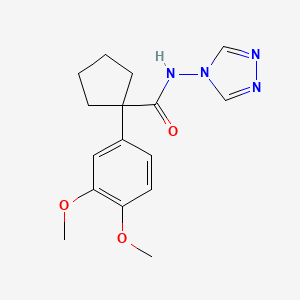![molecular formula C22H20N2O4 B5346190 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
WAY-323978 的合成涉及咪唑环的形成,咪唑环是许多生物活性化合物中常见的结构单元 。 合成路线通常包括酰胺腈在温和条件下的环化,这允许包含各种官能团 。 反应条件通常涉及使用镍催化剂,然后进行原位脱金属化、互变异构和脱水环化 .
工业生产方法
WAY-323978 的工业生产方法在公共领域没有得到很好的记录。类似的咪唑类化合物的合成通常涉及使用自动化反应器的大规模环化反应以及严格的质量控制措施,以确保纯度和产率。
化学反应分析
反应类型
WAY-323978 会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以生成化合物的还原形式。
取代: WAY-323978 可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。反应条件通常涉及控制温度和 pH 值,以确保生成所需的产物。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羟基化衍生物,而还原可能会生成胺衍生物。
科学研究应用
WAY-323978 具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制。
医学: 探索其潜在的治疗作用,特别是在抑制 ATP 酶活性方面.
工业: 用于开发新材料和化学工艺。
作用机制
WAY-323978 的作用机制涉及抑制 ATP 酶活性,其 IC50 值为 0.9 μM 。 这种抑制会影响艰难梭菌毒素 B 的糖基水解酶活性,其 AC50 值为 30.91 μM 。 涉及的分子靶标和途径包括 ATP 酶和相关的代谢途径。
相似化合物的比较
类似化合物
与 WAY-323978 类似的化合物包括其他咪唑类分子,例如:
独特性
WAY-323978 因其独特的结构和强大的 ATP 酶抑制活性而独一无二。与其他咪唑类化合物相比,它在抑制 ATP 酶方面表现出更高的特异性和效力,使其成为研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOOAOEAYENPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol?
A1: The molecular formula of the compound is C22H20N2O4, and its molecular weight is 376.4 g/mol [].
Q2: What are the key structural features of this compound?
A2: The molecule contains a benzimidazole ring system connected to two benzene rings. The dihedral angles between the benzimidazole and the benzene rings are 44.26° and 82.91°. Importantly, the structure exhibits intramolecular O—H⋯O hydrogen bonds [].
Q3: What makes 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol useful for copper ion detection?
A3: This compound exhibits a unique fluorescence property. When excited, it emits light, and the intensity of this emitted light is dramatically reduced (quenched) specifically in the presence of copper ions (Cu2+) [].
Q4: How does this fluorescence quenching help determine the concentration of copper ions?
A4: The degree of fluorescence quenching is directly proportional to the concentration of copper ions present. By measuring the change in fluorescence intensity, researchers can accurately determine the copper ion concentration in a sample [].
Q5: What specific application has been explored for this compound in water analysis?
A5: Researchers have successfully used 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol to determine the concentration of copper ions in tap water samples [].
Q6: How effective was this method for determining copper ion concentrations in tap water?
A6: The method demonstrated satisfactory recovery values (R%) and a relative standard deviation (RSD%) below 5.00% for both intraday and interday measurements, indicating its reliability and accuracy [].
Q7: What are the detection and quantification limits for copper ions using this compound?
A7: The detection limit is 0.28 µg/L, meaning it can detect very low concentrations of copper ions. The quantification limit is 0.84 µg/L, indicating the lowest concentration at which accurate quantitative measurements can be made [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)

![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5346163.png)
![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)

![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)

METHANONE](/img/structure/B5346207.png)
![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
